molecular formula C27H28N2O5 B11485355 Dimethyl 2,6-dimethyl-4-{4-[(2-phenylbutanoyl)amino]phenyl}pyridine-3,5-dicarboxylate

Dimethyl 2,6-dimethyl-4-{4-[(2-phenylbutanoyl)amino]phenyl}pyridine-3,5-dicarboxylate

Cat. No.: B11485355
M. Wt: 460.5 g/mol
InChI Key: NEBJIGBVKOPYIR-UHFFFAOYSA-N
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Description

Dimethyl 2,6-dimethyl-4-{4-[(2-phenylbutanoyl)amino]phenyl}pyridine-3,5-dicarboxylate is a complex organic compound with a pyridine core. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. Its structure features a pyridine ring substituted with dimethyl groups and a phenylbutanoyl amide moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2,6-dimethyl-4-{4-[(2-phenylbutanoyl)amino]phenyl}pyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2,6-dimethylpyridine-3,5-dicarboxylic acid with 4-aminophenyl-2-phenylbutanoate under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing the risk of side reactions and impurities.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylbutanoyl moiety, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the amide group, converting it into an amine under appropriate conditions.

    Substitution: The pyridine ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be employed under acidic or basic conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Introduction of various functional groups onto the pyridine ring.

Scientific Research Applications

Dimethyl 2,6-dimethyl-4-{4-[(2-phenylbutanoyl)amino]phenyl}pyridine-3,5-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and advanced materials due to its unique structural features.

Mechanism of Action

The mechanism of action of Dimethyl 2,6-dimethyl-4-{4-[(2-phenylbutanoyl)amino]phenyl}pyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways depend on the specific application and target.

Comparison with Similar Compounds

  • Dimethyl 2,6-dimethyl-4-(4-nitrophenyl)pyridine-3,5-dicarboxylate
  • Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate
  • Dimethyl 2,6-dimethyl-4-(4-methoxyphenyl)pyridine-3,5-dicarboxylate

Comparison: Dimethyl 2,6-dimethyl-4-{4-[(2-phenylbutanoyl)amino]phenyl}pyridine-3,5-dicarboxylate is unique due to the presence of the phenylbutanoyl amide group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit enhanced bioactivity or different reactivity patterns, making it a valuable molecule for various applications.

Properties

Molecular Formula

C27H28N2O5

Molecular Weight

460.5 g/mol

IUPAC Name

dimethyl 2,6-dimethyl-4-[4-(2-phenylbutanoylamino)phenyl]pyridine-3,5-dicarboxylate

InChI

InChI=1S/C27H28N2O5/c1-6-21(18-10-8-7-9-11-18)25(30)29-20-14-12-19(13-15-20)24-22(26(31)33-4)16(2)28-17(3)23(24)27(32)34-5/h7-15,21H,6H2,1-5H3,(H,29,30)

InChI Key

NEBJIGBVKOPYIR-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C3=C(C(=NC(=C3C(=O)OC)C)C)C(=O)OC

Origin of Product

United States

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